[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

Catalog No.
S14425294
CAS No.
614763-06-3
M.F
C16H27BrOSi
M. Wt
343.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

CAS Number

614763-06-3

Product Name

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane

IUPAC Name

(3-bromophenyl)methoxy-tri(propan-2-yl)silane

Molecular Formula

C16H27BrOSi

Molecular Weight

343.37 g/mol

InChI

InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-8-7-9-16(17)10-15/h7-10,12-14H,11H2,1-6H3

InChI Key

SNTYZMMOKDWPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=CC=C1)Br

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a bromophenyl group, a methoxy group, and a triisopropylsilyl moiety. Its molecular formula is C13H19BrO2Si, and it features a central silicon atom bonded to three isopropyl groups and one methoxy group, along with a brominated phenyl substituent. This structure imparts unique chemical properties that make it of interest in various fields of chemistry, particularly in organic synthesis and material science.

Typical of silanes and aryl halides. Notably, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom on the phenyl ring can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.
  • Cross-coupling reactions: It can be utilized in palladium-catalyzed coupling reactions, where the bromine serves as a leaving group to form carbon-carbon bonds with other organic substrates.
  • Hydrolysis: In the presence of water or alcohols, [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane can hydrolyze to form silanol derivatives.

The synthesis of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane typically involves several steps:

  • Formation of the bromophenyl intermediate: This can be achieved through bromination of methoxy-substituted phenols or phenyl ethers.
  • Silylation reaction: The intermediate is then reacted with triisopropylsilyl chloride in the presence of a base (such as triethylamine) to yield the final product.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization.

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane has several applications:

  • Organic synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.
  • Material science: The compound can be used to modify surfaces or create silane-based coatings that enhance hydrophobicity or adhesion properties.
  • Pharmaceuticals: Its derivatives may find applications in drug development due to their potential biological activity.

Interaction studies involving [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane are crucial for understanding its reactivity and potential applications. These studies often focus on:

  • Reactivity with nucleophiles: Investigating how effectively the compound reacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
  • Biological interactions: Understanding its binding affinity and interaction mechanisms with biological targets could reveal potential therapeutic applications.

Several compounds share structural similarities with [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TriisopropylsilaneThree isopropyl groupsLacks aromatic substitution; simpler structure
BromophenyldimethylsilaneBrominated phenyl with dimethyl groupsDimethyl groups instead of isopropyl groups
MethoxysilanesVarious alkoxy groupsDifferent alkoxy substituents affecting reactivity
(3-Bromophenyl)trimethylsilaneBrominated phenyl with trimethyl groupsMore steric hindrance than triisopropylsilane

Uniqueness

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane stands out due to its combination of a brominated aromatic system with triisopropyl silyl groups, which enhances its reactivity and potential applications in organic synthesis compared to simpler silanes or those lacking aromatic functionality.

Metal-Catalyzed Silylation Approaches

Metal-catalyzed silylation has emerged as a cornerstone for introducing silicon groups into aromatic frameworks. Palladium-based systems, such as those employing Pd(0) or Pd(II) precursors, are widely used due to their compatibility with aryl halides. For instance, palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane enables the synthesis of aryltrimethylsilanes in good yields (70–85%) while tolerating electron-withdrawing and electron-donating substituents. Nickel catalysts, such as Ni(MeCN)₆₂ paired with 1,10-phenanthroline, offer an alternative pathway, particularly for aryl triflates and bromides. These systems operate via a catalytic cycle involving silyl-nickel intermediates, achieving cyanation or silylation at moderate temperatures (80–100°C).

Copper catalysis has recently gained traction for its cost-effectiveness and selectivity. A copper(I)/tri-n-butylphosphine system facilitates silylation of aryl triflates using silylboronic esters, suppressing competing borylation reactions. This method achieves >90% selectivity for silicon installation, even in the presence of sensitive functional groups. Comparative studies highlight that palladium excels in substrate scope, while copper offers superior chemoselectivity in mixed electrophilic systems.

Table 1: Metal Catalysts in Silylation Reactions

CatalystSubstrateSilicon SourceYield (%)Reference
Pd(OAc)₂Aryl chloridesHexamethyldisilane78–85
Ni(MeCN)₆Aryl triflatesSi–Me₄-DHP65–72
CuI/P(n-Bu)₃Aryl triflatesEt₃Si–B(pin)88–93

Solvent Systems for Optimal Silane Functionalization

Solvent choice critically influences reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile enhance the stability of silyl-metal intermediates in nickel-catalyzed systems, facilitating C–CN bond cleavage and silicon transfer. Tetrahydrofuran (THF), with its moderate polarity and boiling point (66°C), is ideal for copper-catalyzed reactions, enabling efficient ligand coordination without premature catalyst decomposition.

Microwave-assisted solvent-free conditions, as demonstrated in triisopropylsilyl chloride (TIPSCl) reactions with alcohols, provide rapid heating and high yields (>90%) by minimizing side reactions. However, such methods require precise temperature control to avoid silicon reagent degradation.

Table 2: Solvent Effects on Silylation Efficiency

SolventPolarity (ε)Boiling Point (°C)Reaction Yield (%)
Acetonitrile37.58272
THF7.66693
Solvent-free91

Role of Alkali Metal Hydroxides in Nucleophilic Displacement

Alkali metal hydroxides, such as sodium or potassium hydroxide, facilitate nucleophilic displacement by generating alkoxide ions from alcohols. In the synthesis of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, the hydroxide deprotonates the methanol group attached to the 3-bromophenyl moiety, forming a nucleophilic alkoxide. This species attacks the electrophilic silicon center in triisopropylsilane derivatives, displacing a halide or triflate leaving group.

While imidazole is more commonly used in silylation reactions for its mild basicity, alkali metal hydroxides offer advantages in scalability and cost. For example, in the protection of 1,1-diphenylethanol, NaOH-mediated deprotonation achieves >85% conversion to the corresponding silyl ether under reflux conditions. The stronger basicity of hydroxides accelerates alkoxide formation but necessitates careful control to avoid desilylation or hydrolysis side reactions.

Organosilicon compounds demonstrate unique reactivity patterns that differ significantly from their carbon analogs due to silicon's larger atomic radius, lower electronegativity, and ability to expand its coordination sphere [4] [5]. The silicon-oxygen bond in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane exhibits distinctive characteristics with a bond length of approximately 1.6 Angstroms and bond strength of 452 kilojoules per mole [6] [7]. These properties make silicon-oxygen bonds longer but stronger than carbon-oxygen bonds, contributing to the unique reactivity observed in silyl ether systems [6] [7].

The electronegativity difference between silicon (1.90) and oxygen (3.44) creates a highly polarized bond with partial positive charge on silicon and partial negative charge on oxygen [6] [7]. This polarization facilitates nucleophilic attack at the silicon center and influences the compound's behavior under various reaction conditions [6] [7]. The triisopropylsilyl group provides significant steric hindrance, affecting both the kinetics and thermodynamics of chemical transformations [8] [9].

Silyl Ether Cleavage Mechanisms Under Acidic/Basic Conditions

Silyl ether cleavage represents one of the most fundamental reactions in organosilicon chemistry, proceeding through distinct mechanistic pathways depending on reaction conditions [10] [11] [12]. For [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, the cleavage mechanisms involve protonation of the ether oxygen followed by nucleophilic substitution at the silicon center [10] [11] [13].

Acidic Cleavage Mechanisms

Under acidic conditions, silyl ether cleavage proceeds through initial protonation of the ether oxygen, creating a good leaving group [10] [11] [13]. The mechanism typically follows either SN2 or SN1 pathways depending on the substitution pattern and reaction conditions [10] [11] [12]. For triisopropylsilyl ethers, the substantial steric hindrance around the silicon center favors SN1-type mechanisms at elevated temperatures [9] [14].

The acidic cleavage of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane using hydroiodic acid or hydrobromic acid proceeds through protonation of the methoxy oxygen [10] [11] [13]. The protonated ether becomes susceptible to nucleophilic attack by halide ions, resulting in cleavage of the silicon-oxygen bond [10] [11] [13]. The reaction rate depends on the acid strength, with hydroiodic acid being more effective than hydrobromic acid due to the superior nucleophilicity of iodide ion [10] [11] [13].

Table 1: Silyl Ether Cleavage Mechanisms

Reaction TypeMechanismPreferred SubstrateReagentsRate Determining StepTemperature Range (°C)
Acidic Cleavage - SN2Protonation followed by nucleophilic attackPrimary and secondary ethersHI, HBr, H2SO4Nucleophilic substitution20-100
Acidic Cleavage - SN1Protonation followed by carbocation formationTertiary and benzyl ethersHI, HBr (dilute)Carbocation formation0-60
Basic CleavageDirect nucleophilic attack on siliconSilyl ethers with electron-withdrawing groupsLiOH, NaOHSi-O bond cleavage25-80
Fluoride CleavageSN2 mechanism at silicon centerAll silyl ethersTBAF, HFSi-F bond formation0-25

The triisopropylsilyl group exhibits enhanced stability toward acidic conditions compared to smaller silyl protecting groups [9] [14]. This stability arises from the steric bulk of the isopropyl groups, which impedes approach of nucleophiles to the silicon center [9] [14]. The cleavage rate follows first-order kinetics with respect to the silyl ether concentration and shows significant dependence on temperature and acid concentration [12] [15].

Basic Cleavage Mechanisms

Basic conditions promote silyl ether cleavage through direct nucleophilic attack on the silicon center [12] [15]. Hydroxide ions can attack the electropositive silicon atom, leading to displacement of the alkoxide leaving group [12] [15]. The mechanism involves formation of a pentacoordinate silicon intermediate, which rapidly collapses to release the alcohol and form a silanol [12] [15].

For [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane, basic cleavage using lithium hydroxide or sodium hydroxide proceeds more slowly than acidic cleavage due to the steric hindrance provided by the triisopropylsilyl group [12] [15]. The reaction rate increases with temperature and base concentration, following second-order kinetics [12] [15].

Bromine-Directed Electrophilic Aromatic Substitution

The 3-bromophenyl moiety in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane exhibits characteristic directing effects in electrophilic aromatic substitution reactions [16] [17] [18]. Bromine functions as a deactivating group that preferentially directs incoming electrophiles to the ortho and para positions relative to its position on the aromatic ring [17] [18] [19].

Electronic Effects of Bromine Substitution

Bromine exerts both inductive and resonance effects on the aromatic ring [17] [18] [19]. The inductive effect involves withdrawal of electron density through the sigma bond framework due to bromine's higher electronegativity compared to hydrogen [17] [18] [19]. This electron withdrawal deactivates the aromatic ring toward electrophilic attack, making the reaction slower than with unsubstituted benzene [17] [18] [19].

The resonance effect operates through donation of bromine's lone pair electrons into the aromatic pi system [17] [18] [19]. This donation occurs selectively at the ortho and para positions, where the positive charge in the intermediate cation can be stabilized through resonance [17] [18] [19]. The meta position receives no such stabilization, making it the least favorable site for electrophilic attack [17] [18] [19].

Table 2: Bromine-Directed Electrophilic Aromatic Substitution Patterns

PositionElectronic EffectResonance EffectNet EffectRelative Rate (vs Benzene)Product Distribution (%)
OrthoInductive withdrawalLone pair donationDeactivating, ortho-directing0.03340-45
MetaInductive withdrawal (remote)No significant effectDeactivating, meta-directing0.00855-10
ParaInductive withdrawalLone pair donationDeactivating, para-directing0.030445-50

Mechanistic Considerations

Electrophilic aromatic substitution on the 3-bromophenyl ring proceeds through the classical mechanism involving formation of a benzenonium cation intermediate [16] [17] [18]. The bromine substituent influences both the rate of electrophile attack and the regioselectivity of the reaction [17] [18] [20].

For nitration reactions using nitric acid and sulfuric acid, the 3-bromophenyl system shows reduced reactivity compared to unsubstituted benzene [17] [18]. The reaction requires elevated temperatures and extended reaction times to achieve significant conversion [17] [18]. The product distribution favors formation of 2-bromo-4-nitrotoluene and 4-bromo-2-nitrotoluene, with minimal formation of the meta-substituted isomer [17] [18] [19].

Halogenation reactions using bromine and iron tribromide catalyst demonstrate similar regioselectivity patterns [16] [17] [18]. The reaction proceeds more slowly than with unsubstituted aromatic compounds but maintains the characteristic ortho/para selectivity imposed by the existing bromine substituent [16] [17] [18].

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane represents a versatile building block in pharmaceutical intermediate synthesis, offering multiple strategic advantages for complex molecule construction. The compound's unique structural features, combining a brominated aromatic system with a triisopropylsilyl-protected benzyl ether functionality, enable diverse synthetic transformations essential for drug development [1] .

Cross-Coupling Methodologies

The bromophenyl moiety in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane serves as an excellent electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling reactions utilizing this compound have demonstrated exceptional performance with yields ranging from 70-97% under optimized conditions [3]. The reaction employs Pd(PPh3)4 as catalyst (5 mol%), K3PO4 as base, and 1,4-dioxane as solvent at temperatures of 70-80°C [3]. This methodology exhibits remarkable functional group tolerance, accommodating esters, ethers, amines, and halides without compromising reaction efficiency [3] [4].

Recent investigations have established that electron-rich boronic acids produce superior yields when coupled with brominated aromatics similar to [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane [3]. The regioselectivity and stereoselectivity outcomes are significantly influenced by the electronic properties of substituents, with electron-donating groups enhancing both yield (from 70% to 97%) and stereocontrol (E/Z ratios improving from 55:45 to 9:91) [5].

Hiyama Cross-Coupling Applications

The silicon functionality in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane enables participation in Hiyama cross-coupling reactions, particularly valuable for pharmaceutical synthesis due to their mild reaction conditions and environmentally benign nature [6]. These reactions demonstrate exceptional stereospecificity, with both all-trans and 11-cis configurations achievable regardless of substrate geometry or steric congestion [6]. The methodology has proven especially effective in retinoid synthesis, where the central C10-C11 bond construction requires precise stereochemical control [6].

Protective Group Chemistry

The triisopropylsilyl (TIPS) group functions as a robust protecting group for benzyl alcohols, offering superior stability compared to traditional silyl ethers [7]. Deprotection occurs readily under fluoride conditions (tetrabutylammonium fluoride at room temperature) or mild acidic conditions (catalytic para-toluenesulfonic acid in wet ethanol) [8]. This dual deprotection strategy provides synthetic flexibility, allowing for selective removal under different reaction conditions [8].

The TIPS protecting group demonstrates exceptional functional group tolerance, withstanding various reaction conditions including cross-coupling, oxidation, and reduction processes [9]. This stability enables multi-step synthetic sequences without premature deprotection, significantly enhancing synthetic efficiency in pharmaceutical intermediate preparation [7].

Silicon-Directed Regioselective Functionalization

Silicon-directed regioselective functionalization represents a powerful synthetic strategy that exploits the unique properties of silicon-containing directing groups to achieve precise control over reaction outcomes. [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane exemplifies this approach through its triisopropylsilyl moiety, which serves as both a protecting group and a directing element for subsequent transformations [10] [11].

Mechanistic Foundation

The silicon atom's ability to coordinate with transition metal catalysts creates a complex-induced proximity effect (CIPE) that directs functionalization to specific positions on aromatic systems [11]. This coordination involves the formation of metallacyclic intermediates where the silicon center stabilizes the transition state, leading to enhanced regioselectivity [10]. Computational studies reveal that silicon groups activate substrates through electronic effects, with the bulky triisopropyl substituents providing additional steric control [10].

C-H Functionalization Applications

Silicon-directed C-H functionalization has achieved remarkable success in pharmaceutical synthesis, with regioselectivities exceeding 99:1 in many cases [12]. Rhodium-catalyzed C-H silylation of arenes using triisopropylsilane demonstrates yields up to 99% with excellent functional group tolerance [12]. The regioselectivity is primarily controlled by steric bulk of substituents, with electronics serving as an ancillary factor [12].

The methodology extends to heteroarenes with equal efficiency, employing [RhCl(DTBM-MeO-BIPHEP)]2 catalyst at 1-3 mol% loading [12]. Reaction conditions typically involve cyclohexene as hydrogen scavenger at 90-120°C, with portionwise silane addition often improving yields and suppressing redistribution reactions [12].

Beta-Position Selectivity

Silicon-directed hydroformylation demonstrates exceptional beta-position selectivity relative to the silicon center [10]. This transformation achieves regioselectivities greater than 99:1 through rhodium catalysis with chiral phosphine ligands [10]. The silicon group's activating effect is critical for both regioselectivity and substrate activation, as demonstrated by poor reactivity of silicon-free analogs [10].

Density functional theory calculations confirm that silicon substitution lowers activation barriers for the rate-determining alkene insertion step by 3.1 kcal/mol compared to alpha-position insertion [10]. This electronic effect, combined with steric hindrance from triisopropyl groups, ensures excellent regiocontrol [10].

Template-Assisted Functionalization

Silicon-tethered directing groups enable meta-selective C-H functionalization through formation of extended metallacyclic intermediates [8]. These templates utilize the larger size of silicon compared to carbon, requiring greater separation between the directing functionality and reacting aromatic group [8]. Meta-selectivity ratios of 81:12:7 (meta:para:ortho) have been achieved using silicon-based nitrile templates [8].

The directing group demonstrates recyclability through fluoride-mediated cleavage, allowing recovery and reuse in subsequent reactions [8]. Alternatively, acid-catalyzed deprotection yields free benzyl alcohols while regenerating the silanol template for further use [8].

Polyfunctional Building Block for Dendrimer Synthesis

[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane serves as an exceptional polyfunctional building block for dendrimer synthesis, offering multiple reactive sites and protective functionalities essential for constructing complex macromolecular architectures [13] [14] [15]. The compound's design incorporates strategic functionalities that enable both divergent and convergent synthetic approaches to dendritic structures.

Organosilicon Dendrimer Frameworks

Silicon-containing dendrimers represent a unique class of macromolecules that combine the benefits of traditional organic dendrimers with the distinctive properties of organosilicon chemistry [14]. These structures utilize silicon atoms as branching points, enabling the construction of highly branched architectures with controlled molecular weights and defined surface functionalities [13]. Starting from cyclotetrasiloxane cores, researchers have successfully synthesized dendrimers up to the third generation containing 324 Si-H bonds [13].

The synthetic strategy employs repetitive hydrosilylation and alkenylation reactions as growing steps [14]. Initial hydrosilylation of Si-H sites with vinylsilane derivatives introduces branching units, followed by allylation reactions to generate new terminal alkenes for subsequent growth cycles [14]. This methodology has produced dendrimers with molecular weights ranging from 1.5 to 25 kDa, demonstrating excellent structural control [14].

PAMAM-Silane Hybrid Systems

Poly(amidoamine) (PAMAM) dendrimers functionalized with silane groups represent advanced materials for pharmaceutical applications [15]. These hybrid systems incorporate cleavable disulfide linkers within dendrimer arms, combined with condensable triethoxysilyl groups on the periphery [15]. The resulting structures enable covalent embedding within silsesquioxane networks while maintaining the ability for selective core cleavage [15].

Synthesis involves mixing PAMAM-silane dendrimers with 1,4-bis(triethoxysilyl)benzene followed by sol-gel transformation into periodic mesoporous organosilicas (PMOs) [15]. Subsequent treatment with dithiothreitol selectively cleaves disulfide bonds, generating thiol-functionalized pores within the dendritic framework [15]. This approach enables precise control over pore functionality and dimensions across multiple generations [15].

Ferrocenyl Silicon Dendrimers

Ferrocenyl-terminated silicon dendrimers demonstrate the versatility of organosilicon frameworks for incorporating redox-active functionalities [14]. These structures utilize 1,3,5,7-tetramethylcyclotetrasiloxane as a tetradirectional core, with systematic growth producing dendrimers containing 4, 8, and 16 peripheral ferrocene units [14]. The synthetic approach involves sequential hydrosilylation and alkenylation cycles, followed by metalation reactions to install ferrocene moieties [14].

The resulting dendrimers function as molecular electron reservoirs capable of simultaneous multi-electron transfer at defined potentials [14]. This property makes them valuable for applications in molecular electronics, sensors, and catalysis [14]. Molecular weights range from 3.2 to 15 kDa, with excellent structural uniformity confirmed by NMR spectroscopy and mass spectrometry [14].

Building Block Design Principles

Effective dendrimer building blocks require careful consideration of several design principles to ensure successful macromolecular construction [16] [17]. The compound must possess multiple reactive sites for branching, protective groups to prevent premature reactions, and sufficient stability to withstand repetitive synthetic cycles [16]. [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane exemplifies these requirements through its brominated aromatic system for cross-coupling, protected benzyl alcohol for selective deprotection, and robust silicon-carbon bonds for structural integrity [1] .

The branching multiplicity determines the exponential growth pattern characteristic of dendritic structures [17]. Each generation increases terminal group number exponentially while diameter increases linearly, leading to enhanced surface functionality and "tethered congestion" in higher generations [16]. Silicon-based building blocks offer advantages in managing this congestion through their larger atomic radius and longer bond lengths compared to carbon analogs [14].

Applications in Drug Delivery

Silicon-containing dendrimers demonstrate significant potential for pharmaceutical applications, particularly in targeted drug delivery systems [18]. The ability to functionalize peripheral groups with targeting moieties while encapsulating drugs within the dendritic interior enables precise therapeutic delivery [18]. Silicon functionalities enhance biocompatibility and provide additional sites for drug conjugation through hydrolyzable bonds [18].

Hydrogen Bond Acceptor Count

1

Exact Mass

342.10145 g/mol

Monoisotopic Mass

342.10145 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types